1-Heptadecyno

Descripción general

Descripción

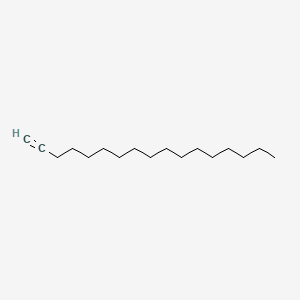

1-Heptadecyne is an organic compound with the molecular formula C17H32 . It is a long-chain alkyne, characterized by the presence of a triple bond between two carbon atoms at the terminal position. This compound is also known by its IUPAC name, heptadec-1-yne . It is a colorless to light yellow liquid with a molecular weight of 236.44 g/mol .

Aplicaciones Científicas De Investigación

1-Heptadecyne has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

Biology: It serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent and its role in drug delivery systems.

Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.

Métodos De Preparación

1-Heptadecyne can be synthesized through various methods, including:

Alkyne Metathesis: This method involves the redistribution of alkyne bonds in the presence of a catalyst, typically a molybdenum or tungsten complex.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production: Large-scale production of 1-heptadecyne may involve the catalytic dehydrogenation of heptadecane or the partial hydrogenation of heptadecadiene.

Análisis De Reacciones Químicas

1-Heptadecyne undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form heptadecanoic acid using strong oxidizing agents like potassium permanganate or ozone.

Reduction: Hydrogenation of 1-heptadecyne in the presence of a palladium catalyst yields heptadecane.

Common reagents used in these reactions include:

Oxidizing Agents: Potassium permanganate, ozone.

Reducing Agents: Hydrogen gas with palladium catalyst.

Nucleophiles: Grignard reagents, organolithium compounds.

Mecanismo De Acción

The mechanism of action of 1-heptadecyne involves its interaction with molecular targets through its triple bond. This interaction can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. For example, in biological systems, it may inhibit certain enzymes or modulate signaling pathways, contributing to its potential anti-inflammatory effects .

Comparación Con Compuestos Similares

1-Heptadecyne can be compared with other long-chain alkynes such as:

1-Hexadecyne (C16H30): Similar in structure but with one less carbon atom.

1-Octadecyne (C18H34): Similar in structure but with one more carbon atom.

1-Heptadecene (C17H34): Similar in carbon chain length but contains a double bond instead of a triple bond.

The uniqueness of 1-heptadecyne lies in its terminal alkyne group, which imparts distinct reactivity and properties compared to its analogs .

Actividad Biológica

1-Heptadecyne, an organic compound with the molecular formula , is a long-chain alkyne notable for its terminal triple bond. This compound is increasingly recognized for its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This article provides a detailed review of the biological activities associated with 1-heptadecyne, supported by data tables and relevant research findings.

- Molecular Formula : C17H32

- Molecular Weight : 236.44 g/mol

- Appearance : Colorless to light yellow liquid

Antimicrobial Activity

1-Heptadecyne has been studied for its antimicrobial properties, particularly against various bacterial strains. Research indicates that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 15.6 |

| Staphylococcus saprophyticus | 15.5 |

| Bacillus cereus | 31.3 |

| Klebsiella pneumoniae | 7.8 |

| Pseudomonas aeruginosa | 125 |

These findings suggest that 1-heptadecyne could be a promising candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains of bacteria .

Cytotoxic Activity

The cytotoxic effects of 1-heptadecyne have also been evaluated in various cancer cell lines. In studies involving human cancer cells, the compound demonstrated significant cytotoxicity, which was quantified using the IC50 metric (the concentration required to inhibit cell growth by 50%).

- Cell Line Tested : MCF-7 (breast cancer)

- IC50 Value : Approximately 40 µg/mL

This level of cytotoxicity indicates that 1-heptadecyne may induce apoptosis in cancer cells, making it a potential candidate for further research in cancer therapeutics .

Study on Antibacterial Properties

A study conducted by Carballeira et al. highlighted the antibacterial efficacy of various acetylenic fatty acids, including 1-heptadecyne. The researchers noted that the compound's structural characteristics contribute to its ability to disrupt bacterial cell membranes, leading to cell death .

Anti-inflammatory Potential

Research has suggested that 1-heptadecyne may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The compound's role as a precursor in the synthesis of bioactive molecules further supports its potential therapeutic applications .

Applications in Medicine and Industry

1-Heptadecyne serves as a precursor for synthesizing bioactive molecules and pharmaceuticals. Its applications extend beyond medicine into industries such as specialty chemicals and surfactants. Ongoing research aims to explore its use in drug delivery systems and as an anti-inflammatory agent .

Propiedades

IUPAC Name |

heptadec-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h1H,4-17H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDNKQWGBZFFRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180814 | |

| Record name | 1-Heptadecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26186-00-5 | |

| Record name | 1-Heptadecyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26186-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptadecyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026186005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptadecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Heptadecyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary source of 1-Heptadecyne identified in the provided research?

A1: 1-Heptadecyne was identified as a constituent of the essential oil extracted from Physochlaine infundibularis Kuang using steam distillation. []

Q2: Aside from essential oils, has 1-Heptadecyne been found in any other natural sources?

A2: Yes, 1-Heptadecyne was also identified as a component in the ethanolic extract of Hyptis capitata leaves. [] This suggests that this compound might be present in other plant species as well.

Q3: What analytical technique was employed to identify and quantify 1-Heptadecyne in these natural sources?

A3: Both studies utilized Gas Chromatography-Mass Spectrometry (GC/MS) for the separation, identification, and quantification of 1-Heptadecyne and other components present in the essential oil and plant extract. [, ]

Q4: The research mentions potential larvicidal activity associated with Hyptis capitata extracts. Is there any evidence suggesting 1-Heptadecyne contributes to this activity?

A4: While the research points to 1-Heptadecyne as a component of the Hyptis capitata leaf extract, it doesn't directly confirm its individual contribution to the observed larvicidal activity. Further research, potentially isolating and testing 1-Heptadecyne separately, would be required to confirm its role. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.